molecular formula C13H19NO5 B3229006 Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- CAS No. 127424-86-6

Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy-

Cat. No.: B3229006
CAS No.: 127424-86-6
M. Wt: 269.29 g/mol
InChI Key: BNLQQJKEYZRUDQ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- is a chemical compound with a complex structure that includes a benzene ring, a propanoic acid group, an aminomethyl group, and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzene Ring Substituents:

    Introduction of the Propanoic Acid Group: This can be done through a Friedel-Crafts acylation reaction, where the benzene ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.

    Addition of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: Similar structure but lacks the aminomethyl and methoxy groups.

    Cinnamic acid: Contains a benzene ring and a propanoic acid group but differs in the presence of a double bond.

    Benzoic acid: Contains a benzene ring and a carboxylic acid group but lacks the propanoic acid chain and other substituents.

Uniqueness

Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group allows for interactions with biological targets, while the methoxy groups enhance its chemical stability and solubility.

Properties

IUPAC Name

4-amino-3-(3,4,5-trimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-17-10-4-8(9(7-14)6-12(15)16)5-11(18-2)13(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQQJKEYZRUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127424-86-6
Record name 3,4,5-Trimethoxyphenibut
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127424866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-TRIMETHOXYPHENIBUT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XSC26H2B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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